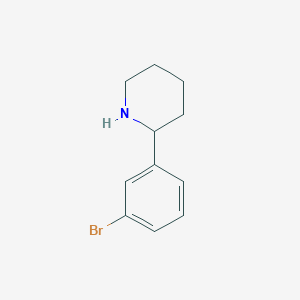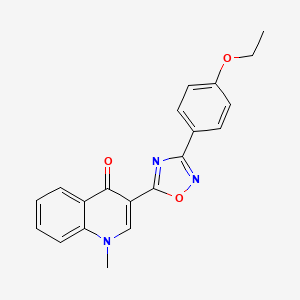
2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, synthesis, and chemical properties.
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is described, where various substituents are introduced at key positions to modulate biological activity, particularly as opioid kappa agonists . Another study involves the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which are characterized by various spectroscopic methods . These methods could potentially be applied to the synthesis and characterization of "2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide".
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using techniques such as crystal structure analysis and computational chemistry . These techniques help in understanding the conformation and electronic properties of the molecules, which are crucial for their biological activities.
Chemical Reactions Analysis
The reactivity of related compounds, such as pyridine 1-oxides with thiols, has been studied, indicating that substitutions occur predominantly at the α-position of the pyridine ring . This information could be useful in predicting the reactivity of the pyrrolidine ring in "2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their functional groups and overall molecular architecture. For instance, the presence of a pyrrolidine ring and various substituents can significantly influence the solubility, stability, and reactivity of the molecule. The cytotoxicity of similar compounds has been evaluated against various cancer cell lines, providing a potential insight into the biological properties that "2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide" might exhibit .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research has explored the synthesis and properties of related pyridazino and pyrrolidine derivatives, highlighting methodologies for creating compounds with potential neuroprotective, dermatological, and cytostatic activities. The exploration of these compounds includes the study of their chemical reactivity and potential as intermediates in the synthesis of pharmacologically active molecules (Habernickel, 2002).
Biological Activities and Applications
- Investigations into pyrrolidine and pyridine derivatives have identified compounds with significant learning and memory facilitation in mice, suggesting potential applications in treating cognitive disorders (Li Ming-zhu, 2012).
- Studies on thiazoles and their fused derivatives, including compounds related to pyrrolidinones, have revealed antimicrobial activities against various bacterial and fungal strains, indicating their potential use in antimicrobial therapy (Wardkhan et al., 2008).
- Pyridine derivatives have been synthesized and tested for insecticidal activities, with some showing significant efficacy against agricultural pests, demonstrating the potential of these compounds in developing new insecticides (Bakhite et al., 2014).
Mechanistic Insights and Theoretical Studies
- Quantum chemical investigation of molecular properties of substituted pyrrolidinones has provided insights into their electronic properties and potential reactivity, underscoring the importance of theoretical studies in understanding the chemical behavior of these compounds (Bouklah et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-26-19-10-6-16(7-11-19)12-20(24)22-17-13-21(25)23(14-17)18-8-4-15(2)5-9-18/h4-11,17H,3,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJHLJBIUWPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)


![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3007762.png)
![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)